REACTION_SMILES
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[C:29]([BH3-:30])#[N:31].[CH3:1][C:2]([CH3:3])([O:4][C:5](=[O:6])[N:7]1[CH2:8][CH2:9][N:10]([c:13]2[n:14][cH:15][cH:16][cH:17][c:18]2[NH2:19])[CH2:11][CH2:12]1)[CH3:20].[CH3:21][C:22]([CH3:23])=[O:24].[CH3:25][C:26](=[O:27])[OH:28].[CH3:33][OH:34].[CH:35]([Cl:36])([Cl:37])[Cl:38].[Na+:32]>>[CH3:1][C:2]([CH3:3])([O:4][C:5](=[O:6])[N:7]1[CH2:8][CH2:9][N:10]([c:13]2[n:14][cH:15][cH:16][cH:17][c:18]2[NH:19][CH:22]([CH3:21])[CH3:23])[CH2:11][CH2:12]1)[CH3:20]
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(c2ncccc2N)CC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Type
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product
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Smiles
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CC(C)Nc1cccnc1N1CCN(C(=O)OC(C)(C)C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |